Methyl-(3-piperidin-1-yl-propyl)-amine
Description
Contextualization within Amines and Piperidine (B6355638) Chemical Research
Methyl-(3-piperidin-1-yl-propyl)-amine belongs to the vast class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom with a lone pair of electrons. This structural feature imparts basicity and nucleophilicity to these molecules, making them crucial building blocks in organic synthesis and key pharmacophores in medicinal chemistry. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is a particularly privileged scaffold in the design of therapeutic agents. mdpi.com Its conformational flexibility allows it to interact with a wide array of biological targets with high affinity and specificity.
The structure of this compound incorporates both a tertiary amine within the piperidine ring and a secondary amine in the propyl chain. This dual functionality offers multiple points for chemical modification, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. The propyl linker between the piperidine ring and the methylamino group provides a degree of rotational freedom, which can influence the compound's binding affinity to its biological targets.
Historical Perspectives on Piperidine-Containing Compounds in Drug Discovery and Chemical Biology
The journey of piperidine-containing compounds in medicine is a long and storied one. The piperidine moiety is found in numerous natural alkaloids with potent physiological effects. ijnrd.org For instance, piperine (B192125) is the alkaloid responsible for the pungency of black pepper. The discovery and study of these natural products laid the groundwork for the development of synthetic piperidine-based drugs.
Throughout the 20th century, the piperidine scaffold became a cornerstone in the development of various classes of pharmaceuticals. Its presence is notable in analgesics, antipsychotics, antihistamines, and anticholinergics. ijnrd.org The ability of the piperidine ring to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, has contributed to its widespread use in drug design. enamine.net This historical success has cemented the piperidine ring as a fundamental component in the medicinal chemist's toolbox, continually inspiring the synthesis and investigation of new derivatives.
Current Research Significance of this compound and Related Analogues
While specific, in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds of significant research interest. The exploration of N-alkyl piperidine propanamine analogues and related derivatives is an active area of investigation in medicinal chemistry.
Research into related compounds often focuses on their potential as ligands for various receptors and transporters in the central nervous system. For example, derivatives of 3-(piperidin-1-yl)propan-1-amine (B1294436) have been investigated as intermediates in the synthesis of molecules with potential therapeutic applications. ontosight.ai The N-methyl group and the propyl-piperidine fragment are common features in molecules designed to interact with biological targets such as G protein-coupled receptors (GPCRs) and ion channels.
Furthermore, patent literature often reveals the synthesis and potential applications of compounds with similar structures in the development of new therapeutic agents. For instance, patents describe the use of 8-(3-amino-piperidin-1-yl)-xanthines, which share the amino-piperidine core, as inhibitors of the enzyme dipeptidylpeptidase-IV (DPP-IV) for the treatment of type 2 diabetes. google.comgoogle.com
The synthesis of analogues often involves standard organic chemistry reactions such as reductive amination, alkylation of amines, and amide bond formation. mdpi.com These synthetic strategies allow for the systematic modification of the core structure to explore how changes in stereochemistry, substituent size, and electronic properties affect biological activity.
Detailed research findings on the specific biological activities of this compound from peer-reviewed academic journals are limited. However, the consistent appearance of its core structure in compounds under investigation for various therapeutic areas underscores the continued relevance of this chemical scaffold in the ongoing quest for novel and effective medicines. The study of its analogues contributes to a deeper understanding of the structure-activity relationships that govern the interaction of piperidine-containing molecules with biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-6-5-9-11-7-3-2-4-8-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESRORWDXYILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Piperidin 1 Yl Propyl Amine and Its Derivatives
Strategies for Piperidine (B6355638) Ring Construction in Analogues
The construction of the piperidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to afford substituted piperidines. These strategies are crucial for creating analogues of Methyl-(3-piperidin-1-yl-propyl)-amine with modified properties.
Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, typically involving the formation of a carbon-nitrogen or carbon-carbon bond in a precursor molecule. acs.org One common approach involves the cyclization of halogenated amides. In a one-pot reaction, a halogenated amide can be activated, followed by reduction of the resulting nitrile ion and subsequent intramolecular nucleophilic substitution to yield the piperidine ring. This method is advantageous due to its mild reaction conditions and the avoidance of metal catalysts. acs.org
Another versatile method is the intramolecular aza-Michael reaction. For instance, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov Radical-mediated amine cyclization offers another pathway. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines. nih.gov
A general representation of intramolecular cyclization to form a piperidine ring from a halogenated secondary amine is depicted below:
Scheme 1: General Intramolecular Cyclization of a Halogenated AmineIn this reaction, the nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the halogen, leading to the formation of the six-membered piperidine ring.
The hydrogenation of pyridine (B92270) derivatives is a widely utilized and atom-economical method for the synthesis of piperidines. rsc.orgresearchgate.netnih.gov This approach is attractive as it often only requires the pyridine substrate, a catalyst, and a hydrogen source. rsc.org A variety of catalysts, both homogeneous and heterogeneous, have been developed for this transformation.
Commonly used heterogeneous catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net For instance, the hydrogenation of substituted pyridines using PtO2 in glacial acetic acid under hydrogen pressure (50-70 bar) effectively yields piperidine derivatives. researchgate.net Rhodium oxide (Rh2O3) has also been reported as a stable and commercially available catalyst for the reduction of various unprotected pyridines under mild conditions. rsc.org
Homogeneous catalysts, such as iridium(III) complexes, have been shown to be robust and selective for the ionic hydrogenation of pyridines to the corresponding piperidines. rsc.org These reactions can tolerate a range of sensitive functional groups, thereby expanding the accessible chemical space for piperidine analogues. rsc.org
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Conditions | Substrate Scope | Key Advantages |
|---|---|---|---|
| PtO₂ | H₂ (50-70 bar), Acetic Acid | Substituted Pyridines | Mild reducing catalyst |
| Rh₂O₃ | H₂ (5 bar), TFE, 40°C | Unprotected Pyridines | Mild conditions, broad scope |
Organometallic catalysis provides a powerful toolkit for the synthesis of functionalized piperidines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. whiterose.ac.uk Palladium-catalyzed reactions are particularly prominent in this area. For example, a palladium-catalyzed annulation strategy using a cyclic carbamate (B1207046) precursor allows for the synthesis of a range of functionalized piperidines, including asymmetric variants with high enantioselectivity. acs.org
Copper-catalyzed reactions have also been employed in piperidine synthesis. For instance, the reaction of protected β-aminoalkyl zinc iodide with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis, followed by cyclization, yields enantiomerically enriched 5-methylene piperidines. whiterose.ac.uk Furthermore, gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoride amides have provided insights into the formation of piperidines, suggesting a catalytic cycle involving Cu(I)/Cu(II) pathways. acs.org
Functionalization and Derivatization Techniques for the Propyl Amine Moiety
The propyl amine moiety of this compound offers a versatile handle for chemical modification, allowing for the introduction of diverse functional groups to modulate the compound's properties.
The synthesis of the parent compound, this compound, can be achieved through the N-methylation of its precursor, 3-(piperidin-1-yl)propan-1-amine (B1294436). This precursor can be synthesized by the reaction of piperidine with acrylonitrile, followed by the reduction of the resulting nitrile with a reducing agent such as lithium aluminum hydride (LiAlH₄). researchgate.net
Scheme 2: Synthesis of 3-(piperidin-1-yl)propan-1-amine
Further N-alkylation of the primary amine can be achieved using various alkylating agents. For instance, reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a common method for N-methylation. mdpi.com
Amidation of the primary amine of 3-(piperidin-1-yl)propan-1-amine provides another avenue for diversification. The reaction with acyl chlorides or activated carboxylic acids can introduce a wide range of amide functionalities. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, is a classic method for amidation. fishersci.co.uk Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation between a carboxylic acid and the amine. fishersci.co.uk
Table 2: Reagents for Alkylation and Amidation of 3-(piperidin-1-yl)propan-1-amine
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| N-Methylation | Formaldehyde, NaBH₄ | Secondary Amine |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |
| Amidation | Acyl Chloride, Base (e.g., Pyridine) | Amide |
The introduction of fluorine into piperidine-containing molecules can significantly alter their physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can influence their pharmacokinetic profiles. nih.gov Versatile synthetic strategies have been developed for the incorporation of fluorine into ligands structurally related to this compound. nih.gov
For instance, in the synthesis of fluorinated analogues of 3-(3-(piperidin-1-yl)propyl)indoles, fluorine has been incorporated into the piperidine ring and the propyl linker. nih.gov The synthesis of 4-fluoropiperidine (B2509456) derivatives often starts from commercially available precursors that are then elaborated. Fluorination of the propyl linker can be achieved by utilizing fluorinated building blocks in the synthetic sequence. The reduction in the basicity of the piperidine nitrogen upon fluorination has been shown to have a beneficial influence on oral absorption of these compounds. nih.gov
Table 3: Effect of Fluorination on the pKa of selected 3-(3-(piperidin-1-yl)propyl)indole derivatives
| Compound | pKa |
|---|---|
| Non-fluorinated piperidine analogue | 9.8 |
| 4-Fluoropiperidine analogue | 9.2 |
| 2-Fluoro-propyl linker analogue | 9.1 |
| 2,2-Difluoro-propyl linker analogue | 8.2 |
(Data adapted from a study on related indole (B1671886) derivatives) nih.gov
Advanced Synthetic Protocols
Advanced synthetic methodologies for this compound and its derivatives focus on improving efficiency, reducing environmental impact, and achieving stereochemical control. These protocols include one-pot reaction sequences to minimize intermediate handling and purification steps, as well as asymmetric approaches to selectively synthesize specific enantiomers.
One-Pot Reaction Sequences for Efficiency
One-pot syntheses are highly valued in modern organic chemistry for their ability to combine multiple reaction steps into a single operation, thereby saving time, reagents, and reducing waste. A practical one-pot approach for the synthesis of this compound and its analogues is through reductive amination. researchgate.netresearchgate.netmasterorganicchemistry.com This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the synthesis of this compound, this would involve the reaction of 3-(piperidin-1-yl)propanal with methylamine, followed by reduction. The key to the success of this one-pot procedure is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org More environmentally friendly and safer alternatives, such as α-picoline-borane, have also been employed effectively. researchgate.net The reaction can be performed in various solvents, including methanol (B129727) and even water, making it a versatile and green alternative. organic-chemistry.orgresearchgate.net
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Aniline (B41778) | Thiamine hydrochloride | Solvent-free | N-Benzylaniline | 98 | researchgate.net |
| Cyclohexanone | Benzylamine | Pd/C, H₂ | Methanol | N-Benzylcyclohexanamine | >95 | tandfonline.com |
| Various Aldehydes | Various Amines | α-Picoline-borane | Methanol/Water/Neat | Corresponding Secondary/Tertiary Amines | High | organic-chemistry.orgresearchgate.net |
| Halogenated Amides | - | Tf₂O, NaBH₄ | CH₂Cl₂/CH₃OH | N-Substituted Piperidines | Good | nih.gov |
Asymmetric Synthesis Approaches for Enantiomeric Control
The development of asymmetric methods to control the stereochemistry of molecules is a cornerstone of modern pharmaceutical and fine chemical synthesis. For derivatives of this compound that contain stereocenters, enantiomeric control is crucial. Several strategies can be employed to achieve this, including the use of chiral catalysts and biocatalysis.
Catalytic Asymmetric Synthesis:
Transition metal-catalyzed reactions offer a powerful tool for the enantioselective synthesis of piperidine derivatives. One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine precursor, which can furnish 3-substituted piperidines with high enantioselectivity. snnu.edu.cn This methodology, while not directly applied to the target molecule, provides a framework for the asymmetric synthesis of chiral piperidine cores that could be further elaborated.
Another significant advancement is the phosphine-catalyzed [4+2] annulation of imines with allenes. acs.orgacs.orgresearchgate.net This method allows for the highly enantioselective construction of functionalized piperidine rings. By choosing the appropriate chiral phosphine (B1218219) catalyst, a specific enantiomer of the piperidine product can be obtained in high yield and stereoselectivity. acs.orgacs.org
Biocatalytic Asymmetric Synthesis:
Biocatalysis, particularly the use of enzymes, has emerged as a green and highly selective method for the synthesis of chiral amines. mdpi.comnih.gov Omega-transaminases (ω-TAs) are particularly useful as they can catalyze the asymmetric amination of prochiral ketones to produce chiral amines with high enantiomeric excess. nih.govmdpi.com This approach involves the transfer of an amino group from an amino donor, such as L-alanine or isopropylamine, to a ketone substrate. nih.govmdpi.com
For a chiral derivative of this compound, a potential biocatalytic route would involve the asymmetric amination of a corresponding prochiral ketone using an appropriate ω-transaminase. The reaction equilibrium can be challenging, but strategies such as using a large excess of the amino donor or removing the ketone byproduct can drive the reaction to completion. nih.govuab.cat The high stereoselectivity of enzymes often results in products with excellent optical purity. nih.govmdpi.com
| Synthetic Approach | Substrate(s) | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Rh-catalyzed Asymmetric Reductive Heck | Arylboronic acid, Pyridine derivative | Rh-complex with chiral ligand | 3-Arylpiperidines | High ee | snnu.edu.cn |
| Phosphine-catalyzed [4+2] Annulation | Imine, Allene | Chiral Phosphepine | Functionalized Piperidines | Very good stereoselectivity | acs.orgacs.org |
| Biocatalytic Asymmetric Amination | Prochiral Ketone, L-Alanine | ω-Transaminase | Chiral Amines | >99% ee | nih.gov |
| Cu-catalyzed Cyclizative Aminoboration | Unsaturated Amine | Cu/(S, S)-Ph-BPE | 2,3-cis-disubstituted Piperidines | Excellent ee | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research of Methyl 3 Piperidin 1 Yl Propylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl-(3-piperidin-1-yl)-propylamine. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. mdpi.com
In ¹H NMR, the signals for the protons on the piperidine (B6355638) ring, the propyl chain, and the methyl group appear in distinct regions of the spectrum. The protons on the carbons adjacent to the nitrogen atoms (α-protons) are deshielded and thus resonate at a lower field (higher ppm value) compared to other methylene (B1212753) protons.
Similarly, ¹³C NMR provides information on each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Carbons bonded to electronegative nitrogen atoms will appear at a lower field. Data from related N-alkylpiperidine compounds can be used to predict the chemical shifts for the piperidine ring carbons. researchgate.netnih.gov
Predicted ¹H NMR Chemical Shifts for Methyl-(3-piperidin-1-yl)-propylamine This table presents predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Piperidine H2, H6 (axial & equatorial) | 2.3 - 2.5 | Multiplet |
| Piperidine H3, H4, H5 (axial & equatorial) | 1.4 - 1.6 | Multiplet |
| N-CH₂ (propyl) | 2.3 - 2.5 | Triplet |
| Central CH₂ (propyl) | 1.6 - 1.8 | Multiplet |
| N-CH₂ (propyl, adjacent to NH) | 2.5 - 2.7 | Triplet |
| N-CH₃ | 2.2 - 2.4 | Singlet |
| N-H | Variable (broad singlet) | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts for Methyl-(3-piperidin-1-yl)-propylamine This table presents predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Piperidine C2, C6 | ~54 |
| Piperidine C4 | ~24 |
| Piperidine C3, C5 | ~26 |
| N-CH₂ (propyl) | ~58 |
| Central CH₂ (propyl) | ~25-30 |
| N-CH₂ (propyl, adjacent to NH) | ~48-52 |
| N-CH₃ | ~36 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. cardiff.ac.uk These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.
For Methyl-(3-piperidin-1-yl)-propylamine, IR and Raman spectra would be expected to show characteristic bands corresponding to C-H, C-N, and N-H vibrations. Aliphatic C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the tertiary and secondary amine groups would appear in the fingerprint region, generally between 1000 and 1300 cm⁻¹. core.ac.uk A key diagnostic peak would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate band in the 3300-3500 cm⁻¹ range. kahedu.edu.in CH₂ bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.
Expected Vibrational Frequencies for Methyl-(3-piperidin-1-yl)-propylamine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (secondary amine) | 3300 - 3500 | IR |
| C-H Stretch (aliphatic) | 2800 - 3000 | IR, Raman |
| CH₂ Bend (scissoring) | 1450 - 1470 | IR |
| C-N Stretch | 1000 - 1300 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Methyl-(3-piperidin-1-yl)-propylamine (C₉H₂₀N₂), the monoisotopic mass is 156.1626 g/mol .
Upon ionization, typically via electrospray ionization (ESI) or electron impact (EI), the molecule forms a molecular ion ([M]⁺• or [M+H]⁺). This ion can then undergo fragmentation, breaking at its weakest bonds. For aliphatic amines, the most common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu
In Methyl-(3-piperidin-1-yl)-propylamine, there are two nitrogen atoms where α-cleavage can occur.
Cleavage adjacent to the piperidine nitrogen can lead to the formation of a stable piperidinyl-methyl iminium ion (m/z 98) or the loss of a piperidinyl radical.
Cleavage adjacent to the secondary amine nitrogen can result in the loss of a methyl radical to form an ion at m/z 141, or the loss of the propyl-piperidine group.
The fragmentation of the piperidine ring itself can also occur, often initiated by the loss of a hydrogen atom (M-1), leading to an ion at m/z 84. miamioh.edu
Predicted Key Fragments in the Mass Spectrum of Methyl-(3-piperidin-1-yl)-propylamine
| m/z | Proposed Fragment Ion |
| 157 | [M+H]⁺ |
| 156 | [M]⁺• |
| 141 | [M-CH₃]⁺ |
| 98 | [C₅H₁₀N=CH₂]⁺ |
| 84 | [C₅H₁₀N]⁺ |
| 58 | [CH₂=NHCH₃]⁺ |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., LC-MS)
Chromatographic techniques are indispensable for separating Methyl-(3-piperidin-1-yl)-propylamine from impurities, starting materials, or other components in a mixture, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is a highly sensitive and specific method for this purpose. nih.govnih.gov
A typical method for analyzing a polar basic compound like Methyl-(3-piperidin-1-yl)-propylamine would involve Reverse-Phase HPLC (RP-HPLC). researchgate.net A C18 column is commonly used as the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection. nih.gov
The compound is retained on the column and then elutes at a characteristic retention time, which can be used for identification. The eluent then passes into the mass spectrometer, which provides mass information, confirming the identity of the peak and allowing for the detection and potential identification of any impurities. This combination of chromatographic separation and mass-based detection makes LC-MS an exceptionally powerful tool for purity assessment. nih.gov
Typical LC-MS Parameters for Analysis
| Parameter | Description |
| Column | Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization, Positive Mode (ESI+) |
| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) |
Computational and Theoretical Investigations of Methyl 3 Piperidin 1 Yl Propylamine and Analogues
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to compute the properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this field, providing a framework to understand the electronic distribution, geometry, and vibrational modes of molecules like Methyl-(3-piperidin-1-yl)-propylamine.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of piperidine (B6355638) derivatives due to its balance of accuracy and computational cost. rsc.org Studies on related piperidine-containing compounds have employed DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ), to optimize molecular geometries and analyze electronic properties. nih.govresearchgate.netresearchgate.net For analogues of Methyl-(3-piperidin-1-yl)-propylamine, these calculations provide insights into parameters like frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO, for instance, is a key indicator of molecular stability. nih.gov
Hartree-Fock (HF) calculations, while often less accurate than DFT for electron correlation, are still valuable, particularly for predicting conformational preferences and vibrational frequencies in piperidine systems. researchgate.net For simple alkyl amines, HF calculations have been used to determine ground-state geometries and relative energies of different electronic states. researchgate.net Although specific DFT or HF studies on Methyl-(3-piperidin-1-yl)-propylamine are not widely published, the principles from studies on N-methylpiperidine and other derivatives are directly applicable. rsc.org These studies show that the electronic properties are heavily influenced by the conformation of the piperidine ring and the orientation of its substituents.
Table 1: Representative Quantum Chemical Calculation Parameters for Piperidine Analogues
DFT and other quantum mechanical methods are used to calculate the relative energies of different conformers, thereby predicting the most stable structures (energy minima). nih.gov For instance, in 3-methyltetrahydro-1,3-oxazine, a related heterocyclic system, computational analysis revealed a potential energy surface with multiple minima corresponding to different chair and twist forms. researchgate.net The flexible propyl-amine side chain of Methyl-(3-piperidin-1-yl)-propylamine adds further complexity, with numerous rotamers possible. Understanding the preferred conformations is critical, as it dictates how the molecule presents itself for interaction with biological macromolecules.
Theoretical vibrational spectra, calculated using DFT and HF methods, are invaluable for interpreting experimental infrared (IR) and Raman spectra. By computing the vibrational frequencies and their corresponding normal modes, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. researchgate.net
For piperidine and its derivatives, characteristic vibrational modes include N-H stretching (if applicable), C-H stretching of the ring and alkyl groups, and various ring deformation modes. researchgate.net DFT calculations, particularly at the B3LYP level, have shown good agreement with experimental vibrational frequencies after the application of appropriate scaling factors. researchgate.net Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each vibrational mode, providing a detailed assignment of the spectrum. researchgate.net Such analyses, while not specifically reported for Methyl-(3-piperidin-1-yl)-propylamine, would be expected to identify characteristic frequencies for the piperidine ring, the propyl linker, and the terminal N-methyl group.
Molecular Modeling and Dynamics Simulations
While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to explore how a molecule interacts with its environment, particularly with biological targets like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely applied to piperidine derivatives to explore their potential as therapeutic agents. nih.gov For instance, a docking study on 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, an analogue containing the piperidin-1-yl-methyl moiety, identified its potential binding mode within the active site of Cancer Osaka Thyroid (COT) kinase. alliedacademies.orgalliedacademies.org
In such studies, the ligand is placed into the binding site of a protein in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding. nih.gov The predicted binding poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For Methyl-(3-piperidin-1-yl)-propylamine, the protonatable nitrogen atoms in the piperidine ring and the secondary amine are likely to be key sites for forming hydrogen bonds or ionic interactions with amino acid residues in a protein target.
Table 2: Key Interactions Identified in Docking Studies of Piperidine Analogues
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are frequently used to assess the stability of a docked pose and to explore the conformational changes that may occur upon ligand binding. mdpi.commdpi.com
In a typical MD simulation of a ligand-protein complex, the system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's laws of motion are integrated to predict the trajectory of the atoms over a period typically ranging from nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal the stability of the ligand in the binding pocket, the persistence of key intermolecular interactions, and the flexibility of different regions of the protein. mdpi.comdntb.gov.ua For piperidine-based ligands, MD simulations have been used to confirm the stability of binding modes and to understand how modifications to the chemical structure affect binding dynamics. mdpi.commdpi.com
In Silico Prediction of Biological Activity and Target Profiles
The prediction of how a small molecule might behave in a biological system is a foundational step in assessing its therapeutic potential. By leveraging computational models, researchers can forecast a compound's spectrum of activity and identify its likely molecular targets, saving significant time and resources.
The PASS (Prediction of Activity Spectra for Substances) online tool is a widely used computational method that predicts a wide range of biological activities based on the structural formula of a compound. The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. The results are presented as a list of probable activities with corresponding probabilities for being active (Pa) and inactive (Pi).
While a specific PASS analysis for Methyl-(3-piperidin-1-yl)-propylamine is not published, a study on new piperidine derivatives provides a representative outlook on the potential activities for this class of compounds. The analysis of these analogues suggests a high probability of affecting the central nervous system. For instance, predicted activities often include the inhibition of neurotransmitter uptake, which is a promising mechanism for treating certain central nervous system diseases. chemsrc.com Furthermore, PASS analysis of these related piperidine compounds has indicated potential anti-parkinsonian and anti-dyskinetic activities, which are associated with neurodegenerative processes. chemsrc.com
Table 1: Representative PASS Predictions for Analogous Piperidine Derivatives
| Predicted Biological Activity | Probability of Activity (Pa) |
| CNS Depressant | > 0.7 |
| Neurotransmitter Uptake Inhibitor | > 0.6 |
| Anxiolytic | > 0.5 |
| Antidepressant | > 0.5 |
| Anti-dyskinetic | > 0.4 |
| Anti-parkinsonian | > 0.4 |
Note: The data in this table is representative of analogous piperidine derivatives and not specific to Methyl-(3-piperidin-1-yl)-propylamine. The Pa values are illustrative and based on findings for similar compounds. chemsrc.com
Tools like SwissTargetPrediction operate on the principle that similar molecules tend to bind to similar protein targets. By comparing the 2D and 3D structure of a query molecule to a database of known active ligands, the server predicts the most probable macromolecular targets. This is invaluable for understanding a compound's mechanism of action and potential off-target effects.
For new piperidine derivatives structurally similar to Methyl-(3-piperidin-1-yl)-propylamine, in silico analysis using tools like SwissTargetPrediction has revealed a capacity to interact with a diverse range of biological targets. chemsrc.comresearchgate.net These include enzymes, G protein-coupled receptors (GPCRs), ion channels, and transporters. The ability of the piperidine scaffold to interact with multiple targets underscores its versatility as a pharmacophore in drug design.
Table 2: Predicted Protein Target Classes for Analogous Piperidine Derivatives using SwissTargetPrediction
| Target Class | Probability | Representative Targets |
| Enzymes | High | Amine oxidases, Cytochrome P450 family |
| G Protein-Coupled Receptors | High | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors |
| Ion Channels | Moderate | Voltage-gated Sodium Channels |
| Transporters | Moderate | Dopamine Transporter, Serotonin Transporter |
Note: This table presents a generalized summary of predicted target classes for analogous piperidine derivatives based on available research. The probabilities are qualitative and intended to reflect the general findings for this compound class. chemsrc.comresearchgate.net
The comprehensive analysis of these computational predictions suggests that piperidine-containing compounds, including by analogy Methyl-(3-piperidin-1-yl)-propylamine, are promising candidates for the development of new therapeutic agents with a wide spectrum of potential applications, particularly in the treatment of central nervous system disorders. chemsrc.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine moiety is a cornerstone of the pharmacological activity of Methyl-(3-piperidin-1-yl-propyl)-amine derivatives. Modifications to this ring system, ranging from simple alkyl additions to the incorporation of complex aromatic and heteroaromatic systems, have profound effects on the potency and selectivity of these compounds.
Methyl and Alkyl Group Influence on Potency
The size and position of methyl and other alkyl groups on the piperidine ring are critical determinants of biological activity. Studies on various analogs have demonstrated that even minor changes in alkyl substitution can lead to significant shifts in potency.
For instance, in a series of 4-aminopiperidine (B84694) derivatives investigated for antifungal activity, the length of the N-alkyl substituent at the 4-amino group was found to be a key factor. High antifungal activity was observed when N-alkyl substituents with more than seven carbon atoms were combined with a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen. mdpi.com In contrast, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to activity. mdpi.com
In the context of σ1 receptor ligands, a small methyl group at the piperidine N-atom was shown to result in high affinity. The introduction of a methyl group on the piperidine nitrogen of a parent compound led to a significant increase in σ1 receptor affinity, with the Ki value dropping from 165 nM to 7.9 nM. nih.gov This highlights that for certain targets, smaller alkyl groups are preferred.
| Compound Series | Substitution | Effect on Activity | Reference |
|---|---|---|---|
| 4-Aminopiperidines (Antifungal) | N-dodecyl at 4-amino and N-benzyl at piperidine | High antifungal activity | mdpi.com |
| 4-Aminopiperidines (Antifungal) | Short, branched, or cyclic alkyl at 4-amino | Detrimental to activity | mdpi.com |
| σ1 Receptor Ligands | N-methyl on piperidine | Increased σ1 affinity (Ki from 165 nM to 7.9 nM) | nih.gov |
Aromatic and Heteroaromatic Moiety Effects
The introduction of aromatic and heteroaromatic moieties to the piperidine ring can significantly enhance binding affinity and selectivity for various biological targets. These groups can engage in additional binding interactions such as π-π stacking and hydrogen bonding.
A study on phenylpiperazine hydantoin (B18101) derivatives as 5-HT7 receptor ligands found that a 5-(4-fluorophenyl) substituent on the hydantoin ring, which is attached to the piperidine, resulted in very high affinity (Ki = 3 nM). nih.gov This suggests that the electronic properties and specific placement of the aromatic ring are crucial.
In another example, the nature of the heteroaromatic ring was shown to be important for antimycobacterial activity. In a series of piperidinothiosemicarbazones, replacing a pyridine (B92270) ring with a pyrazine (B50134) ring had a negative impact on activity. nih.gov However, substitution at the C-6 position of the pyridine or pyrazine ring with a piperidine moiety resulted in the highest potency within the series. nih.gov This indicates a complex interplay between the type of heteroaromatic system and its point of attachment.
| Compound Series | Substitution | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Phenylpiperazine hydantoins | 5-(4-fluorophenyl) | 5-HT7 Receptor | High affinity (Ki = 3 nM) | nih.gov |
| Piperidinothiosemicarbazones | Pyrazine instead of Pyridine | Antimycobacterial | Adverse effect on activity | nih.gov |
| Piperidinothiosemicarbazones | Piperidine at C-6 of pyridine/pyrazine | Antimycobacterial | Highest potency | nih.gov |
Role of the Propyl Amine Side Chain in Target Affinity and Selectivity
The propyl amine side chain of this compound serves as a flexible linker that can be modified to optimize interactions with the biological target. Its length, branching, and the functionalization of the terminal amine are all critical parameters.
Chain Length and Branching Effects
The length of the alkyl chain connecting the piperidine ring to the terminal amine has a direct impact on receptor affinity. In a study of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino} derivatives, increasing the linker length from an amino group (n=0) to an ethylamino (n=2) and then to a propylamino (n=3) group resulted in a progressive increase in affinity for the human σ1 receptor. csic.es The Ki values decreased from 29.2 nM (n=0) to 7.57 nM (n=2) and further to 2.97 nM (n=3), indicating an optimal length for this particular receptor interaction. csic.es
While specific studies on the effect of branching in the propyl amine chain of this compound analogs are limited, general principles of medicinal chemistry suggest that branching can introduce steric hindrance, which may either be beneficial or detrimental depending on the topology of the receptor binding pocket. Branching can also affect the lipophilicity and metabolic stability of the compound.
Terminal Amine Functionalization Impacts
Functionalization of the terminal amine group offers a wide range of possibilities for modulating the pharmacological profile of this compound derivatives. In a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, the terminal amine of the piperidine moiety was functionalized with various aromatic sulfonyl chlorides, acid chlorides, and isothiocyanates. nih.gov Several of these derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting that the nature of the substituent on the terminal amine can introduce entirely new biological activities. nih.gov This highlights the importance of the terminal amine as a key point for chemical modification to achieve desired therapeutic effects.
Stereochemical Influence on Pharmacological Efficacy
Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov
For piperidine-containing compounds, the stereochemistry at chiral centers within the piperidine ring can significantly influence biological activity. In a study on conformationally restricted cannabinoid receptor 2 (CB2R) agonists with a piperidine core, the configuration at the piperidine nuclei was found to be a key determinant of binding affinity and subtype selectivity. acs.org This underscores the importance of controlling the three-dimensional arrangement of substituents on the piperidine ring to achieve the desired pharmacological effect.
The asymmetric synthesis of chiral piperidines is an area of active research, as it allows for the preparation of enantiomerically pure compounds, which is crucial for developing drugs with improved therapeutic indices. nih.gov The distinct biological activities of different stereoisomers necessitate the careful consideration of stereochemistry in the design and development of new this compound analogs. nih.gov
Correlation of Molecular Descriptors with Biological Outcomes in Structurally Related Piperidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies on analogs of this compound provide valuable insights into the correlation between their physicochemical properties and biological activities. While specific QSAR studies on this compound were not prominently found, research on structurally similar compounds, such as 3-(4-benzylpiperidin-1-yl)-propylamine derivatives, has shed light on the molecular descriptors that influence their biological outcomes, particularly as CCR5 receptor antagonists. nih.gov
A study involving a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners explored the relationship between various physicochemical parameters and their binding affinity to the CCR5 receptor. nih.gov This analysis utilized both the linear free energy related (LFER) model of Hansch and three-dimensional QSAR (3D-QSAR) methods, including Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.gov
The Hansch analysis revealed the significance of lipophilicity and the presence of electron-donating substituents for the binding affinity of these compounds. nih.gov However, due to the structural diversity within the dataset, 3D-QSAR methods provided more detailed insights into the structure-activity relationships. nih.gov
The most statistically significant model was derived from Molecular Shape Analysis (MSA). This model highlighted several key molecular descriptors that correlate with the binding affinity of these piperidine derivatives to the CCR5 receptor. For instance, a higher relative negative charge (RNCG) on substituents was found to be positively correlated with increased binding affinity when compared to unsubstituted piperidine and phenyl congeners. nih.gov Conversely, an increase in the relative negative charge surface area (RNCS) was detrimental to the activity. nih.gov
The dimensional and volumetric properties of the molecules also played a crucial role. An increase in the length of the molecule along the Z-axis (Lz) was found to be conducive to higher binding affinity. nih.gov In contrast, a larger molecular shadow in the XZ plane (Sxz) was detrimental. nih.gov The presence of a chiral center was observed to decrease the activity of the molecules. nih.gov Furthermore, an increase in the van der Waals area, molecular volume, and the difference in volume compared to a shape reference compound were all found to be favorable for binding affinity. nih.gov
The following interactive data table summarizes the correlation between key molecular descriptors and the biological outcome (CCR5 receptor binding affinity) for the studied series of 3-(4-benzylpiperidin-1-yl)-propylamine derivatives.
| Molecular Descriptor | Correlation with Biological Outcome (CCR5 Binding Affinity) | Favorable for Activity | Unfavorable for Activity |
| Lipophilicity (π) | Positive | ✔️ | |
| Electron-donating Substituents | Positive | ✔️ | |
| Relative Negative Charge (RNCG) | Positive | ✔️ | |
| Relative Negative Charge Surface Area (RNCS) | Negative | ✔️ | |
| Molecular Length (Z-dimension, Lz) | Positive | ✔️ | |
| Molecular Shadow (XZ plane, Sxz) | Negative | ✔️ | |
| Presence of a Chiral Center | Negative | ✔️ | |
| Van der Waals Area | Positive | ✔️ | |
| Molecular Volume | Positive | ✔️ |
These findings from structurally related analogs provide a foundational understanding of the structure-property relationships that may govern the biological activity of this compound and can guide the design of future derivatives with optimized properties.
Derivatives and Analogues Research Programs
Design and Synthesis of Novel Piperidine-Propyl Amine Analogues
The design and synthesis of novel analogues of piperidine-propyl amine are often guided by the therapeutic target and desired pharmacological effect. Researchers have developed various synthetic strategies to create diverse libraries of compounds for biological screening. enamine.netpharmaceutical-business-review.com These strategies often involve modifying the piperidine (B6355638) ring, the propyl linker, or the terminal amine.
One common approach involves the functionalization of the piperidine nitrogen. For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized to explore their anticancer potential. researchgate.net This involved creating an amide linkage at the N-1 position of the piperidine ring, which was then coupled with various substituted phenyl groups. researchgate.net The synthesis of these analogues allows for a systematic investigation of how different substituents on the phenyl ring influence biological activity. researchgate.net
Another synthetic strategy focuses on the substitution pattern of the piperidine ring itself. Based on the active metabolite of tramadol, M1, researchers designed and synthesized 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues. nih.gov This design introduced hydroxyl and hydroxyphenyl groups onto the piperidine ring, aiming to create potent and selective μ-opioid receptor agonists. nih.gov The exploration of the linker between the piperidine and phenyl rings, as well as the substituent pattern on the phenyl ring, was found to be crucial for binding affinity and selectivity. nih.gov
Furthermore, multicomponent reactions have been employed for the efficient construction of highly substituted piperidine analogues. ajchem-a.com These one-pot syntheses allow for the rapid generation of a diverse range of compounds with varied substitution patterns, which is highly valuable for screening and identifying lead compounds with potential antioxidant and anti-Alzheimer properties. ajchem-a.com
The synthesis of key intermediates is also a critical aspect of these research programs. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN has been developed to produce an anilino-nitrile intermediate, which is a precursor for a new generation of highly active narcotic analgesics. researchgate.net This highlights the importance of efficient synthetic routes to access core structures that can be further elaborated into a variety of analogues.
A summary of representative synthetic approaches is provided in the table below.
| Analogue Type | Synthetic Strategy | Key Features | Therapeutic Target/Application |
| Phenyl-substituted piperidinyl-propyl-piperidine methanones | Amide coupling at N-1 of piperidine | Variation of substituents on the phenyl ring | Anticancer |
| 3,4-substituted piperidinols | Multi-step synthesis from piperidone derivatives | Introduction of hydroxyl and hydroxyphenyl groups | μ-Opioid receptor agonists for pain |
| Highly substituted piperidines | Multicomponent reactions | Diverse substitution patterns | Antioxidant, Anti-Alzheimer's |
| Functionalized piperidines | Optimized Strecker reaction | Efficient synthesis of key intermediates | Narcotic analgesics |
Comparative Biological Evaluations of Chemical Series
Once novel chemical series of piperidine-propyl amine analogues are synthesized, they undergo rigorous comparative biological evaluations to determine their therapeutic potential and to establish structure-activity relationships (SAR). These evaluations typically involve in vitro assays to assess affinity and functional activity at specific biological targets, followed by in vivo studies for promising candidates.
For example, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. nih.gov The in vivo anti-angiogenic efficacy was tested using the chick chorioallantoic membrane (CAM) model, while DNA cleavage ability was assessed by incubating the compounds with calf thymus DNA. nih.gov The results indicated that the presence of electron-donating and withdrawing groups on the phenyl ring of the side chain was a key determinant of their potency. nih.gov
In another study, a series of amino and amido substituted pentacyclic benzimidazole (B57391) derivatives incorporating a piperidine moiety were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com The derivative with an N,N-dimethylaminopropylamino side chain at position 7 of the pentacyclic skeleton demonstrated the most potent activity, with IC50 values in the submicromolar range. mdpi.com
The influence of the piperidine core itself has been a subject of comparative studies. When comparing piperidine and piperazine (B1678402) derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, it was found that the piperidine moiety was a critical structural element for dual H3/σ1 receptor activity. nih.gov For instance, replacing a piperazine ring with a piperidine ring in one compound resulted in a significant increase in affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov
The following table summarizes the comparative biological data for selected series of piperidine-propyl amine analogues.
| Chemical Series | Biological Target/Assay | Key Findings | Lead Compound/Observation |
| N-(phenyl)piperidine-4-carboxamides | Anti-angiogenesis (CAM assay), DNA cleavage | Substituents on the phenyl ring influence potency. | Compounds with specific electron-donating/withdrawing groups showed significant activity. |
| Pentacyclic benzimidazoles with piperidine | Antiproliferative activity (cancer cell lines) | The nature of the amino/amido side chain is crucial for activity. | A derivative with an N,N-dimethylaminopropylamino side chain was the most potent. |
| Piperidine vs. Piperazine derivatives | Histamine H3 and Sigma-1 receptor binding | The piperidine ring is critical for high affinity at the σ1 receptor. | Replacement of piperazine with piperidine dramatically increased σ1 receptor affinity. |
Exploration of Bioisosteric Replacements for Enhanced Properties
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its chemical structure. In the context of piperidine-propyl amine analogues, researchers have explored various bioisosteres for the piperidine ring to improve properties such as metabolic stability, lipophilicity, and target engagement. nih.gov
One notable example is the use of azaspiro[3.3]heptanes as bioisosteres for piperidine. enamine.netresearchgate.netresearchgate.netresearchgate.net Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been synthesized and evaluated as piperidine mimics. researchgate.netresearchgate.net The incorporation of the 1-azaspiro[3.3]heptane core into the local anesthetic drug Bupivacaine, in place of the piperidine ring, resulted in a new analogue with significant anesthetic activity in vivo. researchgate.net This bicyclic scaffold was found to have similar basicity and solubility to piperidine, with improved metabolic stability. researchgate.net
Another approach involves the replacement of the piperidine moiety with other heterocyclic rings to alter the compound's properties. In a study on P2Y14 receptor antagonists, the piperidine moiety was replaced with a 5-(hydroxymethyl)isoxazol-3-yl group. nih.gov This uncharged bioisostere was predicted through in silico screening to enhance affinity and was subsequently shown to maintain moderate receptor affinity in the synthesized analogues. nih.gov This modification was part of an effort to remove the zwitterionic character of the parent compounds and improve their drug-like properties. nih.gov
The rationale behind these replacements is often to introduce conformational rigidity, alter the pKa, or introduce new points of interaction with the biological target. The table below provides examples of bioisosteric replacements for the piperidine ring and their impact on compound properties.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Impact on Properties | Reference Compound/Series |
| Piperidine | 1-Azaspiro[3.3]heptane | Improve metabolic stability, explore novel chemical space | Maintained anesthetic activity, similar basicity and solubility, improved metabolic stability | Bupivacaine analogue |
| Piperidine | 5-(Hydroxymethyl)isoxazol-3-yl | Remove zwitterionic character, enhance affinity | Maintained moderate receptor affinity, improved drug-like properties | P2Y14 receptor antagonists |
Development of Fluorinated Analogues for Pharmacokinetic Optimization
The strategic incorporation of fluorine atoms into drug candidates is a widely used technique to enhance their pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity. researchgate.netmdpi.com In the context of piperidine-propyl amine derivatives, the development of fluorinated analogues has been a key area of research.
Fluorination can significantly alter the basicity (pKa) of the piperidine nitrogen, which in turn can influence oral absorption and bioavailability. nih.gov For example, in a series of 3-(3-(piperidin-1-yl)propyl)indoles, the incorporation of fluorine into the piperidine ring or the propyl linker was found to significantly reduce the pKa of the compounds. nih.gov This reduction in basicity had a beneficial influence on oral absorption. nih.gov
Various synthetic methods have been developed to access fluorinated piperidines. A rhodium-catalyzed dearomatization-hydrogenation process has been used to create all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines. nih.govnih.gov This method allows for the highly diastereoselective synthesis of a wide range of substituted fluoropiperidines, which can then be used to prepare fluorinated analogues of known biologically active substances. nih.gov
The position of the fluorine atom on the piperidine ring can also have a profound effect on the molecule's conformation. researchgate.net For instance, fluorinated piperidines have been shown to prefer an axial conformation due to stabilizing C-F···N+ interactions. researchgate.net This conformational control can be exploited to optimize the binding of the molecule to its biological target.
The synthesis of conformationally restricted fluorinated analogues of piperidine, such as those based on a 2-azaspiro[3.3]heptane scaffold, has also been reported. enamine.netresearchgate.net The different patterns of fluorine substitution within this rigid skeleton make these analogues valuable building blocks for drug design. enamine.netresearchgate.net
The following table summarizes the effects of fluorination on the properties of piperidine-propyl amine analogues.
| Fluorination Strategy | Impact on Physicochemical Properties | Effect on Pharmacokinetics | Example Application |
| Fluorine on piperidine ring or propyl linker | Reduction of pKa (basicity) | Improved oral absorption | 5-HT1D receptor ligands |
| All-cis-(multi)fluorination | Diastereoselective synthesis, conformational control | Potential for improved binding and metabolic stability | Analogues of commercial drugs |
| Fluorination of rigid scaffolds (e.g., 2-azaspiro[3.3]heptane) | Conformational restriction, varied substitution patterns | Potential for enhanced target selectivity and improved pharmacokinetics | Building blocks for drug design |
Q & A
Q. What are the common synthetic routes for Methyl-(3-piperidin-1-yl-propyl)-amine, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-piperidin-1-yl-propanal with methylamine under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd-C) can yield the target amine. Intermediate purification often involves fractional distillation (boiling point ~326.5°C) or column chromatography. Physicochemical properties such as density (0.989 g/cm³) and refractive index (1.535) are critical for identifying pure fractions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the structure via proton and carbon shifts, particularly distinguishing piperidinyl and propylamine moieties.
- GC-MS : For assessing purity and identifying volatile byproducts (e.g., unreacted amines).
- HPLC : To quantify impurities using UV detection at amine-specific wavelengths.
Physical properties like vapor pressure (0.0±0.7 mmHg at 25°C) and flash point (125.7°C) guide safe handling during analysis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Skin/eye exposure : Immediate washing with soap/water for skin contact; 15-minute eye rinsing with saline .
- Inhalation : Use fume hoods; monitor for respiratory distress and administer oxygen if needed .
- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?
- Methodological Answer :
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during amine alkylation reduces side reactions like over-alkylation .
- Catalyst screening : Test Pd/C vs. Raney Ni for reductive amination efficiency; track byproducts via LC-MS .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as evidenced by density (0.989 g/cm³) and refractive index data .
Q. How do structural modifications (e.g., alkyl chain length, substituents) affect receptor binding affinity?
- Methodological Answer :
- Molecular docking : Compare the binding of this compound analogs (e.g., methyl vs. isopropyl groups) to histamine or adrenergic receptors .
- In vitro assays : Measure cAMP inhibition in HEK-293 cells expressing H3 receptors to assess functional activity shifts (e.g., agonism to inverse agonism) .
- QSAR modeling : Correlate substituent bulk (e.g., piperidinyl vs. pyrrolidinyl) with logP values to predict blood-brain barrier penetration .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm assignments .
- Isotopic labeling : Use ¹⁵N-labeled methylamine to trace unexpected peaks in mass spectra .
- Crystallography : If crystalline derivatives are obtainable, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies mitigate hazards during scale-up from milligram to gram quantities?
- Methodological Answer :
- Thermal analysis : Conduct DSC to identify exothermic decomposition risks (critical temperature >125°C) .
- Process automation : Use flow chemistry to limit exposure to volatile intermediates (vapor pressure ~0 mmHg) .
- Inert atmosphere : Perform reactions under nitrogen to prevent oxidation of the secondary amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
